Ethyl 2-chloro-3-(3-nitrophenyl)propanoate
CAS No.:
Cat. No.: VC13244165
Molecular Formula: C11H12ClNO4
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO4 |
|---|---|
| Molecular Weight | 257.67 g/mol |
| IUPAC Name | ethyl 2-chloro-3-(3-nitrophenyl)propanoate |
| Standard InChI | InChI=1S/C11H12ClNO4/c1-2-17-11(14)10(12)7-8-4-3-5-9(6-8)13(15)16/h3-6,10H,2,7H2,1H3 |
| Standard InChI Key | DHYRPHZNIQKSLW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])Cl |
| Canonical SMILES | CCOC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])Cl |
Introduction
Ethyl 2-chloro-3-(3-nitrophenyl)propanoate is a synthetic organic compound that belongs to the class of esters. It is characterized by its molecular structure, which includes a nitrophenyl group attached to a propanoate backbone with a chlorine atom at the 2-position. Despite the lack of specific literature directly focused on this compound, understanding its properties and potential applications can be inferred from related compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of Ethyl 2-chloro-3-(3-nitrophenyl)propanoate would typically involve a multi-step process starting from appropriate precursors such as 3-nitrobenzaldehyde or related compounds. The general approach might involve:
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Condensation Reaction: Formation of an intermediate compound through a condensation reaction between a nitrobenzaldehyde derivative and a suitable chloroacetic acid derivative.
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Esterification: Conversion of the resulting acid into the ethyl ester using ethanol in the presence of an acid catalyst.
Potential Applications
While specific applications of Ethyl 2-chloro-3-(3-nitrophenyl)propanoate are not well-documented, compounds with similar structures are often explored for their biological activities, such as antimicrobial or anticancer properties. The presence of a nitro group and a chlorine atom could make it a candidate for further chemical modifications to produce bioactive molecules.
Research Findings and Related Compounds
Related compounds, such as Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate, have been studied for their chemical properties and potential applications. These studies provide insights into the stability, reactivity, and biological activity of nitrophenyl propanoates.
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